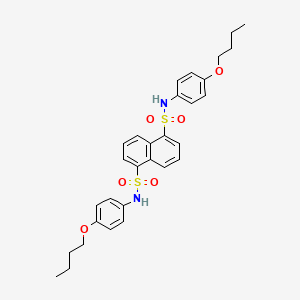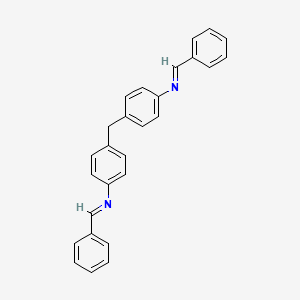![molecular formula C19H14N4O4 B11560408 2-Methyl-4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline](/img/structure/B11560408.png)
2-Methyl-4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline is a complex organic compound that features a quinoline core substituted with a 1,2,4-oxadiazole ring and a nitrophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the 1,2,4-oxadiazole ring through the cyclization of a suitable hydrazide with an appropriate nitrile. The nitrophenoxy group can be introduced via nucleophilic substitution reactions, where a nitrophenol derivative reacts with an epoxide or halide precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitroquinoline derivatives.
Reduction: The nitro group can be reduced to an amino group under mild conditions.
Substitution: The quinoline ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Nitroquinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Methyl-4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenoxy group can participate in redox reactions, while the quinoline core can intercalate with DNA, disrupting its function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline: is similar to other quinoline derivatives such as:
Uniqueness
The presence of the nitrophenoxy group in this compound imparts unique electronic and steric properties, making it distinct from other similar compounds. This can influence its reactivity and interactions with biological targets, potentially leading to unique applications in various fields.
Propriétés
Formule moléculaire |
C19H14N4O4 |
|---|---|
Poids moléculaire |
362.3 g/mol |
Nom IUPAC |
3-(2-methylquinolin-4-yl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H14N4O4/c1-12-10-16(15-4-2-3-5-17(15)20-12)19-21-18(27-22-19)11-26-14-8-6-13(7-9-14)23(24)25/h2-10H,11H2,1H3 |
Clé InChI |
SJRXIPDVWLNXRN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)COC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11560328.png)
![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11560346.png)
![N-(3,4-dimethylphenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11560353.png)
![6-Ethyl-2-[(4-fluorophenyl)carbonyl]-5-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11560357.png)
![4-Chloro-N-({N'-[(1E)-1-[4-(dimethylamino)phenyl]ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11560361.png)
![5-({[4-(piperidin-1-ylsulfonyl)phenyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11560362.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11560367.png)
![N-(3-bromophenyl)-5-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-5-oxopentanamide](/img/structure/B11560368.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-tert-butylbenzamide](/img/structure/B11560370.png)

![(2Z)-1-(2,4-dinitrophenyl)-2-[1-(1-methylcyclohexyl)ethylidene]hydrazine](/img/structure/B11560379.png)
![N-(3-chlorophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B11560390.png)
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B11560391.png)
